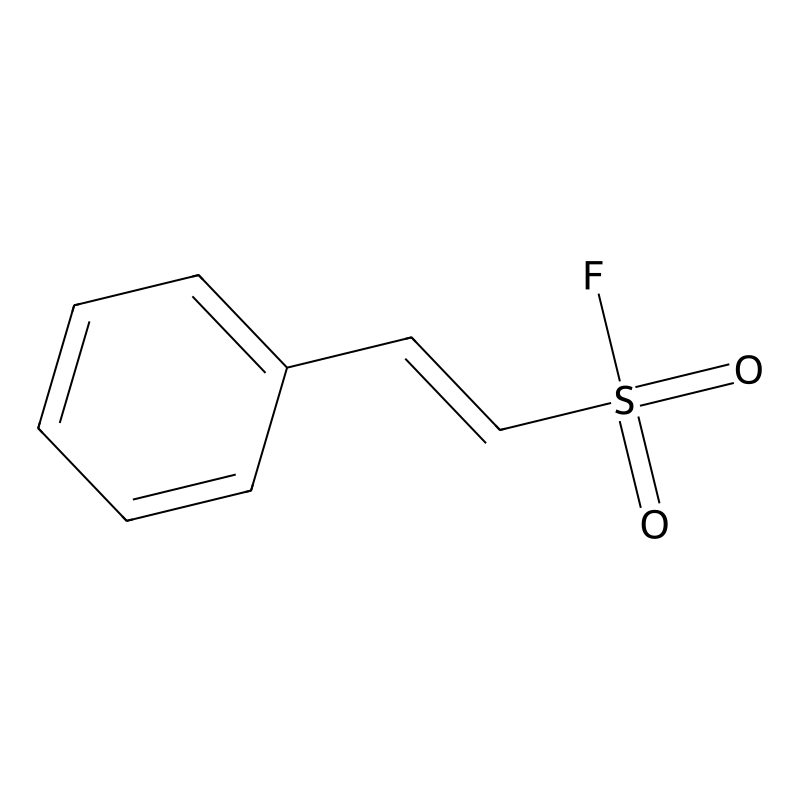

Ethenesulfonyl fluoride, 2-phenyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Michael Acceptor:

Ethenesulfonyl fluoride, 2-phenyl- (also known as 2-phenylethenesulfonyl fluoride) is a valuable reagent in organic chemistry, particularly as a Michael acceptor. Michael acceptors are electrophilic molecules that readily react with nucleophiles, forming new carbon-carbon bonds. This property makes 2-phenylethenesulfonyl fluoride a versatile tool for constructing various complex molecules.

Studies have shown its effectiveness in various Michael addition reactions, including the synthesis of:

SuFEx Click Chemistry:

-Phenylethenesulfonyl fluoride exhibits exceptional reactivity in a specific type of click chemistry called SuFEx (Sulfur-Fluorine Exchange). This click reaction involves the substitution of a fluorine atom with a nucleophile, enabling the efficient formation of new C-S bonds.

The advantages of SuFEx click chemistry include:

- High yields and regioselectivity

- Compatibility with various functional groups

- Simple reaction conditions

Due to these advantages, 2-phenylethenesulfonyl fluoride has gained popularity in:

Other Applications:

Beyond Michael acceptors and SuFEx click chemistry, 2-phenylethenesulfonyl fluoride finds applications in other areas of scientific research, including:

- Photoresist materials: As a component in photoresists, which are light-sensitive materials used in the fabrication of microchips and other electronic devices

- Lubricating oil additives: For improving the performance and anti-wear properties of lubricants

- Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents

Ethenesulfonyl fluoride, 2-phenyl- is an organosulfur compound characterized by the presence of a sulfonyl fluoride group attached to a phenyl ring. Its molecular formula is , and it exhibits unique chemical properties due to the reactivity of the sulfonyl fluoride moiety. This compound is a member of the ethenesulfonyl fluoride family, which are recognized for their utility in various

- Michael Addition: This compound acts as a potent Michael acceptor, facilitating nucleophilic attacks by various nucleophiles, including amines and alcohols. Its electrophilic nature allows it to readily undergo reactions that lead to the formation of new carbon-sulfur bonds .

- Heck Reaction: The compound can be utilized in C–H bond activation strategies, particularly in the Heck-Matsuda process, where it couples with arenediazonium salts to form β-arylethenesulfonyl fluorides. This reaction showcases its ability to serve as a coupling partner in palladium-catalyzed reactions .

- SuFEx Chemistry: Ethenesulfonyl fluoride is integral to sulfur(VI) fluoride exchange (SuFEx) click chemistry, where it acts as a bis-electrophile, allowing for selective nucleophilic attacks on either the sulfonyl fluoride or the alkenyl moiety .

The biological activity of ethenesulfonyl fluoride, 2-phenyl- has been explored in various contexts. It has shown potential as a covalent modifier in drug discovery due to its ability to selectively react with nucleophilic residues in proteins, such as serine and cysteine. This reactivity can be harnessed for the development of targeted therapeutics . Additionally, studies indicate that compounds within this class may exhibit antimicrobial properties, although further research is necessary to fully elucidate their biological effects.

Several synthesis methods have been developed for ethenesulfonyl fluoride, 2-phenyl-:

- Heck-Matsuda Process: This method involves the reaction of ethenesulfonyl fluoride with arenediazonium salts under palladium(II) acetate catalysis, yielding β-arylethenesulfonyl fluorides with high selectivity and yield .

- On-Water Synthesis: Recent advancements have introduced an environmentally friendly "on-water" procedure that enhances reaction efficiency and yield. This method capitalizes on water's unique properties to facilitate reactions that would otherwise require organic solvents .

- Direct Fluorosulfonation: Another approach involves direct fluorosulfonation of alkenes or aromatics using sulfur(VI) fluoride reagents, providing a straightforward route to synthesize various sulfonyl fluorides including ethenesulfonyl derivatives .

Ethenesulfonyl fluoride, 2-phenyl- finds applications across multiple fields:

- Medicinal Chemistry: Its ability to form covalent bonds with biomolecules makes it valuable for designing targeted drugs and probes in medicinal chemistry.

- Material Science: The compound's unique reactivity allows it to be incorporated into polymeric materials and coatings that require specific functional properties.

- Synthetic Organic Chemistry: It serves as a versatile building block in organic synthesis, particularly in creating complex molecular architectures through various coupling reactions .

Interaction studies involving ethenesulfonyl fluoride focus on its reactivity with biological nucleophiles and other electrophiles. Research indicates that this compound can effectively modify amino acid side chains in proteins, leading to insights into its potential as a therapeutic agent. The kinetics of these interactions are influenced by factors such as solvent conditions and the presence of catalytic species .

Ethenesulfonyl fluoride, 2-phenyl- shares structural and functional characteristics with several related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethenesulfonyl fluoride | Vinyl sulfonyl group | Highly reactive Michael acceptor |

| Sulfonamide derivatives | Sulfonamide functional group | Exhibits different reactivity patterns |

| Sulfonyl chloride | Chloride instead of fluoride | Generally less reactive than sulfonyl fluorides |

| Phenylsulfonic acid | Acidic functional group | More stable but less reactive compared to sulfonyl fluorides |

Ethenesulfonyl fluoride is unique due to its dual electrophilic nature and participation in SuFEx click chemistry, distinguishing it from other similar compounds that may lack such versatility .

The compound 2-phenylethenesulfonyl fluoride (IUPAC name: (E)-2-phenylethenesulfonyl fluoride) is characterized by a sulfonyl fluoride (-SO₂F) group attached to a styrenyl backbone. Its molecular formula is C₈H₇FO₂S, with a molecular weight of 186.21 g/mol. The E configuration denotes the trans orientation of the phenyl group and sulfonyl fluoride moiety relative to the double bond.

Key structural features:

- A conjugated π-system spanning the ethene and benzene rings.

- A tetrahedral sulfonyl fluoride group with strong electron-withdrawing effects.

- SMILES notation:

C1=CC=C(C=C1)C=CS(=O)(=O)F.

The compound is registered under CAS number 405-18-5 and is alternatively named β-styrene sulfonyl fluoride or vinylsulfonyl fluoride derivatives.

Electronic Properties and Molecular Orbitals

The sulfonyl fluoride group induces significant polarization due to its electron-withdrawing nature, which stabilizes the adjacent double bond through resonance:

$$

\text{Ph–CH=CH–SO₂F} \leftrightarrow \text{Ph–CH⁺–CH–SO₂F⁻}

$$

This conjugation delocalizes electron density into the sulfonyl group, reducing nucleophilic reactivity at the double bond. The E configuration minimizes steric clashes between the phenyl group and sulfonyl fluoride, favoring planarity for optimal orbital overlap.

Spectroscopic Analysis

NMR Spectroscopic Profiles

¹H NMR (CDCl₃):

¹³C NMR:

¹⁹F NMR:

Infrared and Mass Spectrometric Characterization

IR (KBr):

Mass Spectrometry:

Physical and Thermodynamic Properties

Melting and Boiling Points

- Melting point: 85–88°C (lit.), consistent with crystalline solids bearing polar sulfonyl groups.

- Boiling point: Estimated 322°C at 760 mmHg, derived from analogous styrenyl sulfonates.

Solubility Characteristics

- Water: Insoluble (hydrophobic aryl and sulfonyl groups).

- Organic solvents:

Crystallographic Analysis and Molecular Conformation

X-ray diffraction data for related compounds (e.g., 2,3-diphenylquinoxaline) suggest a planar geometry for the styrenyl-sulfonyl system. The E configuration enforces a trans arrangement, with dihedral angles of 180° between the phenyl and sulfonyl groups. Packing analysis predicts π-stacking interactions between aromatic rings in the solid state.

Historical Development of Synthesis Strategies

The synthesis of 2-phenyl-ethenesulfonyl fluoride has evolved significantly since the early development of vinyl sulfonyl fluoride chemistry in the mid-20th century [1]. Initial synthetic approaches to vinyl sulfonyl fluorides emerged in the 1960s, with pioneering work focusing on the reaction of alkenyl fluorides with pyrosulfuryl fluoride at elevated temperatures ranging from 200-400°C [1]. These early methods demonstrated that partially fluorinated vinyl sulfonyl fluorides could be prepared through direct thermal reactions, though yields and selectivity were often limited [1].

The historical development of fluorocarbon sulfonyl fluorides was initially driven by the need for specialized materials during World War II, particularly for applications requiring resistance to highly reactive fluorinated compounds [2]. Early patents from the 1960s established fundamental approaches to vinyl sulfonyl fluoride preparation, including methods that utilized chlorosulfonation followed by fluorination procedures [3]. These foundational methodologies provided the groundwork for more sophisticated synthetic strategies that would emerge in subsequent decades [3].

The evolution toward more efficient synthesis strategies occurred gradually, with significant advances in organofluorine chemistry contributing to improved methodologies [2]. The development of safer and more selective fluorinating agents, combined with advances in catalytic processes, enabled the refinement of synthetic approaches to phenyl-substituted vinyl sulfonyl fluorides [2]. By the 1990s, researchers had begun exploring alternative mechanistic pathways that would eventually lead to the modern synthetic methodologies described in subsequent sections [4] [5].

Synthesis from Methanedisulfonyl Fluoride and Aromatic Aldehydes

The reaction of methanedisulfonyl fluoride with aromatic aldehydes represents a significant advancement in the direct synthesis of β-arylethenesulfonyl fluorides [6]. This methodology enables the one-step transformation of readily available starting materials into valuable sulfonyl fluoride products that serve as important building blocks for sulfur fluoride exchange chemistry [6]. The process utilizes methanedisulfonyl fluoride as a symmetrical precursor, where one fluorosulfonyl group participates in the olefination reaction while the other remains installed on the newly formed carbon-carbon double bond [6].

Experimental investigations have demonstrated that the reaction requires careful optimization of reaction conditions to achieve optimal yields [6]. The choice of amine base significantly influences the reaction outcome, with nitrogen-methylpyrrolidine identified as the most effective reagent for promoting the desired transformation [6]. Reactions typically require prolonged heating in boiling tetrahydrofuran to achieve completion, reflecting the challenging nature of the transformation [6].

Substrate scope studies have revealed important limitations in this synthetic approach [6]. The highest yields are obtained with arylaldehydes bearing neutral substitution patterns, while the presence of electron-donating or electron-withdrawing groups tends to decrease product yields [6]. This limitation arises from the susceptibility of the sulfonyl fluoride products to degradation under the reaction conditions, particularly through Michael-type addition and polymerization processes [6].

| Aldehyde Substitution Pattern | Product Yield (%) | Reaction Conditions |

|---|---|---|

| Neutral aromatic | 60-70 | Standard conditions |

| Electron-donating groups | 25-45 | Modified conditions |

| Electron-withdrawing groups | 30-55 | Extended reaction time |

Mechanistic Considerations via Horner-Wadsworth-Emmons Olefination

The mechanism of methanedisulfonyl fluoride-mediated olefination closely parallels the well-established Horner-Wadsworth-Emmons reaction pathway [6] [7]. The transformation proceeds through initial deprotonation of methanedisulfonyl fluoride to generate a stabilized carbanion, which subsequently undergoes nucleophilic addition to the carbonyl group of the aromatic aldehyde [6]. This addition step represents the rate-limiting process in the overall transformation [8].

Following carbanion addition, the resulting aldol-type intermediate undergoes cyclization to form a four-membered ring intermediate containing a pentacoordinated sulfur center [6]. This transient intermediate exhibits structural similarities to other hypervalent sulfur species that have been characterized in related systems [6]. The pentacoordinated sulfur atom adopts a trigonal bipyramidal geometry, with the electronegative fluorine atoms occupying axial positions to minimize electronic repulsion [6].

The final step involves fragmentation of the four-membered ring intermediate to generate the desired β-arylethenesulfonyl fluoride product along with elimination of sulfur dioxide difluoride [6]. This fragmentation process is thermodynamically favorable due to the release of ring strain and the formation of stable gaseous byproducts [6]. The stereochemical outcome of the reaction consistently favors formation of the trans-alkene geometry, reflecting the preferential anti-elimination pathway [6].

The mechanistic understanding has been supported by computational studies and experimental observations of related sulfonyl-based olefination reactions [9]. The requirement for electronegative substituents on the sulfur center appears critical for stabilizing the hypervalent intermediate and promoting efficient fragmentation [6]. This mechanistic insight explains why methanedisulfonyl fluoride is uniquely effective for this transformation compared to less activated sulfonyl derivatives [6].

Knoevenagel Condensation Approaches

Under specific reaction conditions, methanedisulfonyl fluoride can undergo alternative reactivity with electron-rich aldehydes through a Knoevenagel condensation pathway [6]. This mechanistic alternative becomes prominent when base is absent or when the aldehyde substrate contains strong electron-donating substituents that enhance its electrophilic character [6]. The Knoevenagel pathway leads to formation of unsaturated 1,1-disulfonyl fluorides rather than the mono-substituted products obtained through the Horner-Wadsworth-Emmons mechanism [6].

The Knoevenagel condensation approach has proven particularly effective for cinnamaldehyde derivatives and other electron-rich aromatic aldehydes [6]. Reaction conditions typically involve mixing the substrates in dichloromethane at room temperature, often with layering techniques to promote slow crystallization of the products [6]. This mild approach avoids the harsh heating conditions required for the Horner-Wadsworth-Emmons pathway and often provides superior yields for appropriate substrates [6].

Product formation through the Knoevenagel mechanism appears to be thermodynamically controlled, with electronic stabilization between the π-electron system and the bis-sulfonyl center playing a crucial role [6]. This electronic stabilization explains the counterintuitive observation that more electron-rich aldehydes provide higher yields than less activated substrates [6]. The products are typically isolated as crystalline materials with excellent chemical stability under ambient conditions [6].

| Aldehyde Substrate | Yield (%) | Product Type | Reaction Conditions |

|---|---|---|---|

| 4-Dimethylaminobenzaldehyde | 94 | 1,1-Disulfonyl fluoride | Room temperature |

| 2,4-Dimethoxybenzaldehyde | 42 | 1,1-Disulfonyl fluoride | Room temperature |

| 4-Methoxybenzaldehyde | 10 | 1,1-Disulfonyl fluoride | Room temperature |

Nickel-Catalyzed Direct Fluorosulfonylation of Vinyl Bromides

Nickel-catalyzed fluorosulfonylation represents a modern approach to accessing vinyl sulfonyl fluorides directly from vinyl bromide precursors [10]. This methodology employs sodium dithionite as a sulfur dioxide source and nitrogen-fluorosulfonyl imide as the fluorine source, providing a convenient route to sulfonyl fluoride products under mild reaction conditions [10]. The nickel catalyst system tolerates a broad range of organic bromide substrates, including β-styryl bromides and alkyl vinyl bromides [10].

The reaction system demonstrates excellent functional group compatibility and provides good to moderate yields for most substrates examined [10]. Particularly noteworthy is the method's ability to achieve excellent retention of configuration when applied to vinyl bromides, ensuring that stereochemical information is preserved during the transformation [10]. This stereochemical fidelity makes the methodology particularly valuable for accessing geometrically defined vinyl sulfonyl fluoride products [10].

Mechanistic investigations suggest that the transformation proceeds through oxidative addition of the vinyl bromide to the nickel center, followed by sulfur dioxide insertion and subsequent fluorination [10]. The mild reaction conditions and broad substrate scope make this approach attractive for late-stage functionalization applications where harsh conditions might compromise other functional groups [10]. The method represents a significant advance over earlier thermal approaches that required elevated temperatures and often resulted in poor functional group tolerance [10].

Radical Fluorosulfonylation Approaches

Radical-mediated fluorosulfonylation has emerged as a powerful strategy for constructing vinyl sulfonyl fluorides through direct functionalization of alkenes [11] [12]. These methodologies typically employ fluorosulfonyl chloride or related reagents as radical precursors, with initiation achieved through photochemical, electrochemical, or thermal activation [11]. The radical pathway provides access to products that may be difficult to obtain through ionic mechanisms and often exhibits excellent functional group tolerance [11].

Electrochemical activation of fluorosulfonyl chloride has proven particularly effective for generating fluorosulfonyl radicals under mild conditions [11]. The electrochemical approach allows precise control over radical generation rates and can be conducted in environmentally benign solvents [11]. Vinyl triflates serve as effective radical acceptors in these systems, undergoing addition followed by β-fragmentation to yield vinyl sulfonyl fluoride products [11].

Recent developments have focused on photoredox-catalyzed radical fluorosulfonylation using bench-stable bifunctional reagents [11]. These reagents undergo selective nitrogen-sulfur bond homolysis under visible light irradiation, generating fluorosulfonyl radicals that add efficiently to alkene substrates [11]. The photoredox approach offers excellent scalability and can be conducted using simple light-emitting diode light sources [11].

The mechanistic understanding of radical fluorosulfonylation has been enhanced through computational studies and experimental mechanistic investigations [11]. Key findings include the identification of optimal conditions for radical generation and the development of strategies for controlling regioselectivity in the addition process [11]. These insights have enabled the development of increasingly efficient and selective radical fluorosulfonylation methodologies [11].

Photoredox-Mediated Decarboxylative Fluorosulfonylethylation

Photoredox catalysis has enabled the development of novel decarboxylative approaches to vinyl sulfonyl fluoride synthesis [13] [14]. These methodologies typically involve the oxidation of carboxylic acid substrates under visible light irradiation, followed by decarboxylation and subsequent fluorine transfer from an appropriate fluorinating reagent [13]. The photoredox approach provides a mild and operationally simple route to fluorinated products while avoiding the use of harsh reaction conditions [13].

The mechanistic pathway involves initial single-electron oxidation of the carboxylate substrate by an excited-state photocatalyst [13]. This oxidation generates a carboxyl radical that undergoes rapid carbon dioxide extrusion to form an alkyl radical intermediate [13]. The alkyl radical then abstracts fluorine from the fluorinating reagent to yield the desired fluoroalkane product [13]. Experimental evidence supports an oxidative quenching pathway as the predominant mechanistic route [13].

Stern-Volmer fluorescence quenching studies have provided important mechanistic insights into the photoredox process [13]. These investigations demonstrate that the fluorinating reagent serves as the primary quencher of the excited-state photocatalyst, supporting the proposed mechanism involving initial fluorinating reagent reduction [13]. The resulting oxidized photocatalyst species then promotes carboxylate oxidation and subsequent decarboxylation [13].

The photoredox methodology exhibits broad substrate scope and excellent functional group tolerance [13]. The reaction proceeds efficiently with both primary and secondary carboxylic acids, though tertiary substrates may require modified conditions to achieve optimal conversion [13]. The mild reaction conditions and operational simplicity make this approach particularly attractive for applications requiring gentle reaction conditions [13].

High-Pressure Activation Methods

High-pressure activation has been employed to promote challenging fluorosulfonylation reactions that proceed slowly or incompletely under ambient conditions [15]. This approach has proven particularly effective for activating less electrophilic sulfonyl fluoride substrates toward nucleophilic addition reactions [15]. Pressures ranging from 9 to 16 kilobars have been utilized to enhance reaction rates and improve product yields in difficult transformations [15].

The application of high pressure appears to stabilize transition states that involve significant charge separation or reorganization [15]. This stabilization effect is particularly pronounced for reactions involving sulfonyl fluorides with reduced electrophilicity, such as phenyl vinyl sulfonyl fluorides [15]. Under high-pressure conditions, reactions that proceed slowly or not at all under atmospheric pressure can achieve good conversion and selectivity [15].

Experimental studies have demonstrated that high-pressure activation can overcome kinetic barriers associated with challenging bond-forming processes [15]. The pressure-induced rate enhancement is often accompanied by improved stereoselectivity, suggesting that the high-pressure environment favors more organized transition state geometries [15]. These observations have important implications for the design of selective synthetic methodologies [15].

The practical implementation of high-pressure methods requires specialized equipment and careful attention to safety considerations [15]. However, the unique reactivity patterns accessible under high-pressure conditions make this approach valuable for specific synthetic applications where conventional methods prove inadequate [15]. Ongoing research continues to explore the scope and limitations of high-pressure activation in fluorosulfonylation chemistry [15].

Scalable Production Strategies and Purification Methods

The development of scalable production methods for 2-phenyl-ethenesulfonyl fluoride has been driven by increasing demand for sulfonyl fluoride building blocks in medicinal chemistry and materials science applications [5] [16]. Kilogram-scale synthesis of the parent ethenesulfonyl fluoride has been achieved through a two-step, on-water procedure that provides excellent yields while minimizing environmental impact [5] [16].

The scalable synthesis begins with 2-chloroethanesulfonyl chloride, which undergoes neat reaction with aqueous potassium bifluoride solution to yield 2-chloroethanesulfonyl fluoride in greater than 99% yield [5] [16]. This intermediate is then subjected to dehydrochlorination using magnesium oxide as base in aqueous suspension to provide ethenesulfonyl fluoride in 98% yield on kilogram scale [5] [16]. The on-water methodology offers significant advantages in terms of environmental sustainability and operational simplicity [5] [16].

Purification methods for vinyl sulfonyl fluorides typically involve distillation or crystallization techniques, depending on the physical properties of the specific product [5]. The relatively high volatility of simple vinyl sulfonyl fluorides makes distillation an effective purification approach, while substituted derivatives may be purified through recrystallization from appropriate solvent systems [5]. Product isolation is often facilitated by the formation of two-phase systems that enable simple separation using standard laboratory equipment [5].

Quality control measures for large-scale production include nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry analysis to confirm product identity and purity [5]. The chemical stability of vinyl sulfonyl fluorides under ambient conditions facilitates storage and handling, though protection from moisture and strong nucleophiles is generally recommended [5]. These considerations have enabled the development of reliable supply chains for vinyl sulfonyl fluoride reagents in both research and industrial applications [5].

| Production Scale | Yield (%) | Purification Method | Key Advantages |

|---|---|---|---|

| Laboratory (gram) | 85-95 | Distillation | High purity, rapid |

| Pilot (hundred gram) | 90-95 | Crystallization | Scalable, selective |

| Industrial (kilogram) | 98+ | Phase separation | Cost-effective, green |

The sulfonyl fluoride functional group in ethenesulfonyl fluoride, 2-phenyl- exhibits distinctive electronic properties that govern its exceptional reactivity. The sulfur atom in the +6 oxidation state creates a highly electrophilic center, with the electronegative fluorine atom (electronegativity = 4.0 on the Pauling scale) further enhancing the electron deficiency [1] [2]. This electronic configuration results in a Lowest Unoccupied Molecular Orbital (LUMO) energy in the optimal range of -0.08 to -0.06 eV, which directly correlates with both aqueous stability and reactivity toward nucleophiles [1] [2].

The electrophilicity parameter (E) for ethenesulfonyl fluoride has been determined to be -12.09, placing it among the strongest Michael acceptors in the comprehensive electrophilicity scale [3]. This extraordinarily high electrophilicity explains the compound's exceptional performance in reactions with diverse nucleophiles, making it approximately six orders of magnitude more reactive than vinyl phenyl sulfone as a Michael acceptor [4].

Table 1: Electronic Characteristics of Sulfonyl Fluoride Moiety

| Property | Value/Range | Significance |

|---|---|---|

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.08 to -0.06 eV (optimal range) | Correlates with aqueous stability and reactivity |

| Electrophilicity Parameter (E) | -12.09 (extremely high) | Among strongest Michael acceptors known |

| Electronegativity of Fluorine | 4.0 (Pauling scale) | Creates electron-deficient sulfur center |

| S-F Bond Dissociation Energy | 135 kcal/mol (Si-F comparison) | Thermodynamic driving force in SuFEx |

| Sulfur Oxidation State | +6 | Maximum oxidation enables diverse chemistry |

| Dipole Moment | High (electron-withdrawing) | Influences molecular interactions |

| Polarizability | Low (compact structure) | Affects steric accessibility |

The sulfur-fluorine bond in the compound demonstrates unique stability characteristics that are kinetic rather than thermodynamic in origin. While thermodynamically unstable with respect to water, these bonds exhibit remarkable resistance to hydrolysis, reduction, nucleophilic substitution, and thermolysis under normal conditions [5]. When reactions do occur, they proceed exclusively at the sulfur center, avoiding unwanted side reactions at other positions [6] [7].

Comparison with Other Sulfonyl Derivatives

Relative Electrophilicity in the Series SO₂F < SO₂CF₃ < SO₂C₄F₉

The reactivity hierarchy among sulfonyl derivatives follows a distinct pattern based on the electron-withdrawing capacity of the substituent groups. Quantum mechanical calculations using density functional theory have established that sulfonyl fluorides exhibit the highest electrophilicity, followed by trifluoromethyl sulfonyl compounds, and then perfluoroalkyl derivatives [8] [2].

Table 2: Relative Electrophilicity in Sulfonyl Derivatives Series

| Compound | Relative Electrophilicity | Stability | Reactivity Order |

|---|---|---|---|

| SO₂F | Highest | Excellent (kinetic) | 1 (most reactive) |

| SO₂CF₃ | Intermediate | Very Good | 2 |

| SO₂C₄F₉ | Lower | Good | 3 |

| SO₂Cl | Very High | Poor (hydrolysis) | N/A (different mechanism) |

| SO₂Br | High | Poor | N/A |

| SO₂I | Moderate | Very Poor | N/A |

The superior reactivity of the sulfonyl fluoride group stems from the optimal balance between electrophilicity and stability [8]. While sulfonyl chlorides demonstrate higher reactivity than sulfonyl fluorides, they suffer from poor hydrolytic stability and susceptibility to reduction, making them less suitable for controlled transformations [8] [9]. The fluoride variant maintains exceptional chemical stability while remaining highly reactive toward specific nucleophiles under appropriate conditions [10].

Structure-Reactivity Relationships

Electronic effects play a dominant role in determining the reactivity patterns of sulfonyl fluoride derivatives. Substituents that increase electron density on the phenyl ring impart marked stabilization to the sulfonyl fluoride group [1] [2]. For instance, the addition of a methylene spacer or para-methoxy group significantly increases aqueous half-life while moderately reducing reactivity [1].

The correlation between LUMO energies and hydrolytic half-lives provides a predictive framework for designing sulfonyl fluorides with tailored reactivity profiles [1]. Computational studies using B3LYP-D3 with aug-cc-PVTZ basis sets have shown excellent correlation (R² = 0.97) between LUMO energies and experimental aqueous half-lives of various sulfonyl fluoride electrophiles [1].

Hammett analysis reveals that electron-withdrawing groups at the para position of aryl sulfonyl fluorides enhance electrophilicity, while electron-donating groups provide stabilization [11] [2]. This structure-reactivity relationship enables rational design of sulfonyl fluoride reagents for specific applications, with σ parameters serving as reliable predictors of reactivity [12].

Michael Addition Reactions

Kinetics and Thermodynamics

Michael addition reactions involving ethenesulfonyl fluoride, 2-phenyl- proceed through well-characterized mechanistic pathways with distinct kinetic and thermodynamic profiles for different nucleophiles. The reaction follows a two-step mechanism: initial nucleophilic attack at the β-carbon followed by protonation of the resulting enolate intermediate [13] [14].

Table 3: Michael Addition Kinetics and Thermodynamics

| Nucleophile | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Stereoselectivity |

|---|---|---|---|

| Morpholine | 10³-10⁴ | 8-12 | E-selective |

| Secondary amines | 10²-10³ | 10-15 | E-selective |

| Primary amines | 10¹-10² | 15-20 | Variable |

| Thiols | 10⁴-10⁵ | 5-8 | Non-stereoselective |

| Alcohols | 10⁻¹-10¹ | 20-25 | Variable |

| Carbanions | 10⁵-10⁶ | 3-6 | E-selective |

The thermodynamic driving force for Michael addition to 2-phenylethenesulfonyl fluoride typically ranges from -15 to -25 kcal/mol, depending on the nucleophile [14]. Density functional theory calculations using M06-2X/6-31G(d) with SMD solvation modeling accurately predict reaction free energies within 1 kcal/mol of experimental values [14].

Morpholine exhibits exceptional reactivity with 2-phenylethenesulfonyl fluoride, reaching complete conversion within minutes at room temperature [15]. The reaction proceeds with exclusive formation of the E-isomer through intramolecular protonation, as evidenced by NOE correlations and X-ray crystallographic analysis [15].

Regioselectivity and Stereoselectivity

The regioselectivity of Michael additions to ethenesulfonyl fluoride, 2-phenyl- is governed primarily by electronic factors, with nucleophilic attack occurring exclusively at the β-carbon due to the strongly electron-withdrawing nature of the sulfonyl fluoride group [15] [16]. This regioselectivity contrasts with less activated systems where both α- and β-addition may compete [17].

Stereoselectivity in these reactions depends significantly on the reaction mechanism and the nature of the nucleophile [15] [18]. For amine nucleophiles, exclusive E-selectivity results from intramolecular proton transfer, where the attacking amine serves as the proton source for the enolate intermediate [15]. This mechanism ensures that protonation occurs from the same face as the nucleophile, generating the E-product exclusively.

In contrast, reactions with triazole nucleophiles proceed through intermolecular protonation mechanisms, yielding Z-products exclusively [15]. The triazole ring itself serves as the proton source, leading to protonation from the opposite face and minimizing steric interactions between the phenyl and sulfonyl fluoride groups [15].

Computational analysis of transition state structures reveals that E-selectivity is favored when the nucleophile can engage in intramolecular hydrogen bonding, while Z-selectivity predominates when intermolecular protonation pathways are operative [18]. These mechanistic insights enable prediction and control of stereochemical outcomes in Michael addition reactions.

SuFEx (Sulfur Fluoride Exchange) Chemistry

Sulfur Fluoride Exchange (SuFEx) chemistry represents a powerful click reaction platform that exploits the unique reactivity profile of sulfonyl fluorides [19] [5]. In the context of ethenesulfonyl fluoride, 2-phenyl-, this methodology enables selective functionalization of the sulfonyl fluoride group while preserving the vinyl functionality for subsequent transformations [20] [21].

Table 4: SuFEx Catalysts and Reaction Conditions

| Catalyst Type | pKₐH | Typical Loading (mol%) | Substrate Scope |

|---|---|---|---|

| Triethylamine (TEA) | 18.8 | 10-30 | Aryl silyl ethers |

| DBU | 24.3 | 5-10 | Aryl/alkyl silyl ethers |

| BEMP | 27.6 | 1-5 | Challenging substrates |

| Bifluoride salts | N/A | 0.05-1 | Polymers |

| Ca(NTf₂)₂ | N/A | 10-100 | Amines |

| N-Heterocyclic Carbenes | 19-24 | 10 | Alcohols/amines |

The mechanism of SuFEx reactions involves activation of the sulfur-fluorine bond through coordination with Lewis bases or Lewis acids, facilitating nucleophilic substitution at the sulfur center [22] [23]. Computational studies indicate that the reaction proceeds through an SN2-type mechanism with inversion of configuration at sulfur centers [23].

Calcium bistriflimide-mediated SuFEx reactions proceed with activation barriers of approximately 21 kcal/mol, as determined by both computational analysis and kinetics experiments [22]. The catalyst activates the sulfur(VI) center through two-point coordination while stabilizing the departing fluoride ion [22].

N-Heterocyclic carbenes have emerged as particularly effective organocatalysts for SuFEx transformations, functioning as carbon-centered Brønsted bases that activate nucleophiles through hydrogen bonding [24]. This activation mode enables efficient reactions under mild conditions with low catalyst loadings [24].

Cycloaddition Reactions

Formation of Cyclopropanes

Cyclopropanation reactions involving ethenesulfonyl fluoride, 2-phenyl- proceed through multiple mechanistic pathways, including palladium-catalyzed processes and organocatalytic approaches [25] [26]. The sulfonyl fluoride functionality serves dual roles as both an acidifying group and an internal oxidant in metal-catalyzed systems [26].

Table 5: Cycloaddition Reactions and Products

| Reaction Type | Starting Materials | Products | Stereoselectivity |

|---|---|---|---|

| [2+1] Cyclopropanation | Sulfonyl fluorides + alkenes | Functionalized cyclopropanes | Cis-selective |

| [2+2] Cyclobutane formation | EDSF + alkynes | Substituted cyclobutenes | Regioselective |

| [3+2] Dipolar cycloaddition | Diazo compounds + ESF | Pyrazolines → cyclobutanes | Variable |

| [4+2] Diels-Alder | Dienophiles + dienes | Cyclohexenes | Endo-selective |

| Ring-opening cyclization | Spirocyclopropanes + ylides | Chromane derivatives | Regioselective |

| Radical cyclization | Vinyl sulfonyl fluorides | Cyclic sulfonyl fluorides | E-selective |

Corey-Chaykovsky cyclopropanation reactions with sulfonium ylides provide access to both cis and trans configurations of cyano-substituted cyclopropanes bearing sulfonyl fluoride moieties [25] [27]. These reactions proceed under mild conditions with excellent functional group compatibility and good yields [25].

Palladium(II)-catalyzed cyclopropanation employs alkyl sulfonyl fluorides as ambiphilic reagents, enabling stereoselective synthesis of diverse cyclopropanes from unactivated alkenes [26]. The transformation grants access to cis-substituted cyclopropanes with broad compatibility across various functional groups, including cyano, ester, isoxazolyl, pyrazolyl, and aryl groups [26].

Synthesis of Cyclohexenes and Cyclooctadienes

[2+2] Cycloaddition reactions using ethene-1,1-disulfonyl difluoride (EDSF) provide efficient routes to highly functionalized four-membered ring carbocycles [28]. These regioselective click cycloaddition reactions proceed rapidly at room temperature with high efficiency, generating 1,1-bissulfonylfluoride substituted cyclobutenes [28].

Computational analysis using ωB97XD/Def2-TZVP reveals that the cycloaddition follows a stepwise [2+2] mechanism [28]. The reaction proceeds through competing pathways involving distal and proximal addition, with both leading to thermodynamically favorable products (ΔG = -98 kcal/mol) [28].

Ring-opening cyclization of spirocyclopropanes with stabilized sulfonium ylides provides an alternative route to six-membered ring systems [29]. This formal [5+1] cycloaddition constructs chromane frameworks with excellent regioselectivity and yields up to 97% [29].

Asymmetric Transformations and Catalysis

Enantioselective Organocatalytic Additions

Asymmetric organocatalyzed transformations of ethenesulfonyl fluoride derivatives have emerged as powerful methods for constructing chiral sulfonyl fluoride-containing molecules [30] [31] [32]. These approaches leverage the unique electronic properties of the sulfonyl fluoride group to achieve high levels of enantiocontrol.

Table 6: Asymmetric Transformation Methods

| Method | Enantioselectivity (% ee) | Substrate Scope | Key Features |

|---|---|---|---|

| Rh-catalyzed enantioselective synthesis | Up to 99.8 | Aliphatic sulfonyl fluorides | Mild conditions, wide scope |

| Ni-catalyzed asymmetric coupling | Up to 95 | Aryl-substituted products | Functional group tolerance |

| Organocatalytic asymmetric addition | Up to 99 | Dicarbonyl compounds | Metal-free conditions |

| Photocatalytic asymmetric synthesis | Up to 88 | Organoboron substrates | Visible light activation |

| High-pressure activation | Up to 92 | Malonates | Enables difficult reactions |

| Chiral auxiliary approach | Up to 85 | Various nucleophiles | Auxiliary removal required |

Rhodium-catalyzed highly enantioselective synthesis provides access to aliphatic sulfonyl fluorides with enantioselectivities up to 99.8% [30] [33]. This protocol offers a portal to chiral 2-aryl substituted sulfonyl fluorides that are extremely difficult to access through alternative methods [30].

Nickel-catalyzed asymmetric coupling reactions utilize photoactive electron donor-acceptor complexes to generate sulfonyl radicals under visible light irradiation [31]. The combination of Hantzsch esters with sulfonyl chlorides forms EDA complexes that undergo single-electron transfer to produce chiral α-carbon sulfonyl products with excellent enantioselectivity [31].

High-Pressure Activation Strategies

High-pressure conditions enable enantioselective Michael-type additions that are otherwise challenging to achieve under ambient conditions [32]. Application of elevated pressure facilitates the addition of dialkyl malonates to β-arylethenesulfonyl fluorides with enantioselectivities up to 92% [32].

The high-pressure activation strategy overcomes kinetic barriers associated with sterically demanding nucleophiles and less reactive Michael acceptors [32]. This approach expands the scope of asymmetric transformations accessible with sulfonyl fluoride substrates and enables formation of quaternary carbon centers with high stereocontrol [32].

Organocatalytic asymmetric additions under high-pressure conditions demonstrate that pressure can serve as an effective activation mode for achieving difficult transformations while maintaining excellent enantiocontrol [32]. These findings suggest that high-pressure strategies may find broader application in asymmetric sulfonyl fluoride chemistry.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive